Methyl 3-(4-chloro-2,6-dimethyl-5-pyrimidinyl)propanoate
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Overview
Description
Methyl 3-(4-chloro-2,6-dimethyl-5-pyrimidinyl)propanoate: is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chloro-2,6-dimethylpyrimidine as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions, including alkylation, esterification, and chlorination.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: Methyl 3-(4-chloro-2,6-dimethyl-5-pyrimidinyl)propanoate is used as an intermediate in the synthesis of more complex chemical compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various physiological responses. The exact mechanism of action depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Methyl 2-(2,6-dimethyl-5-pyrimidinyl)propanoate: Similar structure but lacks the chlorine atom.
Methyl 3-(4-chloro-2,6-dimethyl-5-pyrimidinyl)butanoate: Similar but with an additional carbon in the chain.
Methyl 3-(4-chloro-2,6-dimethyl-5-pyrimidinyl)ethanoate: Similar but with a shorter carbon chain.
Uniqueness: Methyl 3-(4-chloro-2,6-dimethyl-5-pyrimidinyl)propanoate is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-(4-chloro-2,6-dimethylpyrimidin-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-6-8(4-5-9(14)15-3)10(11)13-7(2)12-6/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGFDLQVNKJSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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